Product packaging for N1-(2-Fluorophenyl)benzene-1,2-diamine(Cat. No.:CAS No. 28898-03-5)

N1-(2-Fluorophenyl)benzene-1,2-diamine

Cat. No.: B079487
CAS No.: 28898-03-5
M. Wt: 202.23 g/mol
InChI Key: OYGRPIXAYJLZEN-UHFFFAOYSA-N
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Description

N1-(2-Fluorophenyl)benzene-1,2-diamine is a high-purity diamine derivative of significant value in synthetic organic and medicinal chemistry research. This compound serves as a versatile and critical building block, primarily employed in the synthesis of complex heterocyclic systems, most notably benzimidazoles. The presence of the ortho-fluorine substituent on one of the aromatic rings introduces electronic and steric influences that can dramatically alter the reactivity, physicochemical properties, and biological activity of the resulting fused heterocycles. Researchers utilize this diamine to develop novel small molecules for probing biological pathways, with potential applications in the study of enzyme inhibition, receptor modulation, and cellular signaling. The structural motif derived from this intermediate is frequently explored in the design of pharmacologically active compounds targeting a range of diseases. Its mechanism of action is not intrinsic but is defined by the properties of the final synthesized molecule, making it an essential scaffold for structure-activity relationship (SAR) studies and library synthesis in early-stage drug discovery. This product is offered with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11FN2 B079487 N1-(2-Fluorophenyl)benzene-1,2-diamine CAS No. 28898-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRPIXAYJLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597633
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28898-03-5
Record name N1-(2-Fluorophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28898-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to N1-(2-Fluorophenyl)benzene-1,2-diamine

The synthesis of this compound and its analogues is accomplished through several advanced chemical strategies. These methods are designed to construct the diarylamine framework and introduce the required functional groups with precision and efficiency.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming the core structure of N1-arylbenzene-1,2-diamines. mdpi.comnih.gov This pathway relies on the reaction of a nucleophile with an electron-deficient aromatic ring that contains a suitable leaving group. youtube.com In the context of synthesizing fluorinated diarylamines, a common approach involves the reaction of a fluoro-substituted nitrobenzene (B124822) with an amine. mdpi.com

The presence of strongly electron-withdrawing groups, such as a nitro group (NO₂), is crucial as it activates the aromatic ring towards nucleophilic attack. youtube.com The fluorine atom itself is an effective leaving group in SNAr reactions. nih.gov For instance, the synthesis of an analogue, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, is achieved by reacting 1-fluoro-2-nitrobenzene (B31998) with 3,5-bis(trifluoromethyl)benzylamine. mdpi.com The reaction proceeds by the amine nucleophile attacking the carbon bearing the fluorine atom, displacing it in the process. The high electronegativity of the fluorine atoms in polyfluoroarenes makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov

A plausible SNAr route to the precursor of this compound could involve the reaction between 2-fluoroaniline (B146934) and 1-bromo-2-nitrobenzene (B46134) or 1-fluoro-2-nitrobenzene, where the nitro group activates the ring for substitution.

Reductive Amination Strategies

While direct single-step reductive amination between an aniline (B41778) and a complex ketone is less common for this specific structure, the term can be broadly applied to strategies that involve a reduction step to form an amine. A key transformation in the synthesis of this compound is the reduction of an aromatic nitro group in a precursor molecule to form the final diamine. mdpi.com This transformation is a critical step in multi-step synthetic designs. mdpi.com

For example, the synthesis of N1-Benzyl-2-fluorobenzene-1,4-diamine, a related compound, can be achieved through the reductive amination of nitro precursors. This typically involves the chemical reduction of a nitro-diarylamine intermediate, such as N-(2-fluorophenyl)-2-nitroaniline. This reduction selectively converts the nitro group into a primary amine without cleaving the existing C-N bonds. Common reagents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation with hydrogen gas over a palladium catalyst. mdpi.com

Multi-step Synthesis Design for the Compound

The most practical and widely reported methods for synthesizing N1-aryl-o-phenylenediamines involve a multi-step sequence. mdpi.com A common and effective design for this compound involves two primary stages: the formation of a nitro-diarylamine intermediate followed by the reduction of the nitro group.

Step 1: C-N Bond Formation: The initial step is the coupling of 2-fluoroaniline with a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-bromo-2-nitrobenzene). This can be achieved through nucleophilic aromatic substitution, as described previously, or via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Step 2: Nitro Group Reduction: The resulting N-(2-fluorophenyl)-2-nitroaniline intermediate is then reduced to afford the target diamine. mdpi.com Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a clean and efficient method for this transformation.

A representative multi-step synthesis is detailed in the table below, based on analogous preparations.

Table 1: Representative Multi-step Synthesis Plan

Step Reaction Reactants Reagents & Conditions Product
1 Nucleophilic Aromatic Substitution 2-Fluoroaniline, 1-Fluoro-2-nitrobenzene Base (e.g., K₂CO₃), Anhydrous DMF, 25°C N-(2-Fluorophenyl)-2-nitroaniline

This two-step approach is highly versatile and allows for the synthesis of various substituted analogues by simply changing the starting materials. mdpi.com The final product can often be purified by column chromatography.

Microwave-Assisted Synthetic Protocols for Analogues

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of heterocyclic compounds derived from 1,2-diamines and in amination reactions involving fluorobenzenes. nih.govresearchgate.net

Microwave irradiation can be particularly effective for the initial C-N bond-forming step in the synthesis of diarylamine precursors. researchgate.net A study on the amination of fluorobenzenes demonstrated that the reaction could proceed in good to excellent yields in the absence of a strong base or metal catalyst when conducted in N-methylpyrrolidinone (NMP) under microwave irradiation. researchgate.net This suggests that the synthesis of the N-(2-fluorophenyl)-2-nitroaniline intermediate could be significantly expedited using this approach. Furthermore, multi-component reactions to create complex heterocyclic systems from 1,2-diaminobenzene analogues have been efficiently performed using microwave assistance, highlighting the stability of the diamine framework under these conditions. nih.govdpkmr.edu.in For example, some microwave-assisted syntheses are completed in seconds to minutes, whereas conventional methods may require several hours. nih.gov

Catalytic Routes in the Synthesis of Diamine Frameworks

Catalysis plays a pivotal role in the efficient and selective synthesis of diamine frameworks. The two most significant catalytic steps in the production of this compound are palladium-catalyzed C-N cross-coupling and catalytic hydrogenation.

Palladium-Catalyzed C-N Cross-Coupling: Reactions such as the Buchwald-Hartwig amination provide a powerful alternative to traditional SNAr for the formation of the diarylamine precursor. This method allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions, offering broad substrate scope and functional group tolerance.

Catalytic Hydrogenation: This is the most common and efficient method for the reduction of the nitro group in the final step of the synthesis. mdpi.com The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), with hydrogen gas. This method is highly selective for the nitro group, leaving other functional groups intact, and the catalyst can be easily removed by filtration.

Other catalytic systems are used for the synthesis of various 1,2-diamine structures, such as rhodium-catalyzed aziridination followed by ring-opening and iodine-catalyzed diaminations of alkenes, though these are less direct for the specific target compound. organic-chemistry.org

Derivatization and Functionalization Reactions of this compound

This compound is a valuable building block due to the presence of two nucleophilic amine groups at adjacent positions, which allows for a wide range of derivatization and functionalization reactions. lookchem.com These reactions are primarily used to construct complex heterocyclic systems and polymers.

The most common derivatization involves the condensation of the 1,2-diamine moiety with a bifunctional electrophile to form a new heterocyclic ring. The reaction with aldehydes or carboxylic acids (or their derivatives) is widely used to synthesize substituted benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. semanticscholar.org

Other functionalization reactions target the N-H bonds of the primary and secondary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides. mdpi.com

Alkylation/Arylation: The amine groups can be further alkylated or arylated under appropriate conditions, often involving deprotonation followed by reaction with an electrophile or through transition-metal catalysis. nih.gov

These transformations make this compound a versatile precursor for a diverse array of more complex molecules. lookchem.com

Table 2: Common Derivatization Reactions

Reaction Type Reagent Product Class
Cyclocondensation Aldehyd (R-CHO) 1-Aryl-benzimidazoles
Cyclocondensation Carboxylic Acid (R-COOH) 1-Aryl-benzimidazoles
Acylation Acyl Chloride (R-COCl) N-Acyl diamines

Oxidative Transformations of the Diamine Functionality

The diamine functionality of N-aryl-o-phenylenediamines is susceptible to oxidation, often leading to the formation of phenazine (B1670421) derivatives. The oxidation of N-substituted o-phenylenediamines can yield a variety of phenazine pigments. rsc.org For instance, the electro-oxidative dimerization of o-phenylenediamines has been shown to produce diamino phenazines under mild conditions, utilizing aerial oxygen as the oxidant. acs.org This method represents a green approach to phenazine synthesis. While direct oxidation studies on this compound are not extensively detailed, the general reactivity of N-aryl-o-phenylenediamines suggests that it would undergo similar transformations to yield the corresponding fluorinated phenazine derivatives. rsc.orgacs.org

Reductive Conversions of Related Precursors

A primary route to this compound involves the reduction of a nitro-group precursor. A common synthetic strategy is the reductive amination of aldehydes and ketones. purdue.edukoreascience.krresearchgate.net Specifically, the synthesis can be achieved through the reduction of 2-fluoro-N-(2-nitrophenyl)aniline. This transformation is a critical step in preparing highly substituted o-phenylenediamine (B120857) derivatives. nih.gov

Another significant method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgopenochem.orgorganic-chemistry.orgyoutube.com This reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines, providing a versatile route to N-aryl amines. wikipedia.org While typically used to form the N-aryl bond, variations of this methodology can be applied in the synthesis of the diamine precursor. For example, a nickel-catalyzed Buchwald-Hartwig type amination has been developed for the synthesis of N-aryl aniline derivatives from aryl iodides and amines. nih.gov

Precursor Reaction Type Key Reagents/Catalysts Product
2-Fluoro-N-(2-nitrophenyl)anilineNitro Group ReductionFe/NH4Cl, Formic Acid organic-chemistry.orgThis compound
o-Fluoroaniline and 1-bromo-2-nitrobenzeneBuchwald-Hartwig AminationPalladium catalyst, Ligand (e.g., BINAP) wikipedia.org2-Fluoro-N-(2-nitrophenyl)aniline
Aldehydes/KetonesReductive AminationAmmonia Borane researchgate.netSubstituted Amines

Nucleophilic Substitution Reactions on the Aromatic Ring

The fluorine atom on the 2-fluorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r). vt.edunih.govnih.govyoutube.comyoutube.com This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic system. The rate and success of S_NAr reactions are influenced by the solvent, with polar aprotic solvents like DMF and DMSO often facilitating the reaction. researchgate.netresearchgate.netrsc.org

In reactions involving polyfluoroarenes, nucleophiles such as amines or alcohols can displace a fluorine atom to form new C-N or C-O bonds, respectively. nih.gov For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with an N-aryl-1,2-benzenediamine in dichloromethane (B109758) resulted in the selective displacement of one fluorine atom. researchgate.net While the second amino group in this compound can act as an internal nucleophile, external nucleophiles can also react at the fluorine-substituted carbon. The presence of strong electron-withdrawing groups on the ring significantly activates it towards nucleophilic attack. nih.govnih.gov

Reactant Nucleophile Solvent Product Type
1-Fluoro-2,4-dinitrobenzenePiperidineAprotic SolventsN-Substituted Aniline
PolyfluoroarenePhenothiazine (B1677639)DMF10-Phenylphenothiazine derivative
o-Fluoroaniline derivativeTi(NMe2)4MesityleneN,N-dimethyl-o-phenylenediamine derivative

Coupling Reactions for Extended Molecular Architectures

The Buchwald-Hartwig amination is a powerful tool for extending the molecular structure of this compound. openochem.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the introduction of various aryl or alkyl groups. wikipedia.org The reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions. wikipedia.org

For example, the diamine can be coupled with aryl halides or triflates to produce more complex triarylamine structures. The choice of phosphine (B1218219) ligand, such as BINAP or DPPF, is crucial for achieving high yields and accommodating different amine substrates. wikipedia.org Nickel-based catalyst systems have also been developed, showing high selectivity for aryl iodides. nih.gov

Synthesis of Heterocyclic Systems Incorporating the Diamine Moiety

The 1,2-diamine functionality is a key synthon for the construction of various nitrogen-containing heterocyclic systems.

A prevalent application of this compound is in the synthesis of benzimidazoles. researchgate.net This is typically achieved through condensation with aldehydes or carboxylic acids. The Phillips-Ladenburg synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, is a classic method for forming the benzimidazole (B57391) ring. researchgate.net

Modern variations utilize different catalysts and conditions to improve yields and broaden the substrate scope. For example, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the reaction between o-phenylenediamines and aldehydes under ambient conditions. nih.gov Other methods include using phosphoric acid as a homogeneous catalyst or employing microwave irradiation to accelerate the reaction. rsc.orgjocpr.com The reaction of the N-substituted diamine with an aldehyde will lead to the formation of a 1,2-disubstituted benzimidazole. organic-chemistry.org

Reactants Conditions/Catalyst Product Type
o-Phenylenediamine, Carboxylic AcidHeating (Phillips Method) researchgate.net2-Substituted Benzimidazole
o-Phenylenediamine, AldehydeAu/TiO2, CHCl3:MeOH nih.gov2-Substituted Benzimidazole
o-Phenylenediamine, AldehydePhosphoric Acid, Methanol rsc.org1,2-Disubstituted Benzimidazole

The synthesis of purine (B94841) derivatives can also utilize o-phenylenediamine precursors, although the pathway is more complex than for benzimidazoles. nih.gov The synthesis often involves the initial formation of an aminoimidazole intermediate, which is then cyclized to form the purine ring system. nih.gov For instance, the synthesis of fluorinated purine nucleosides has been achieved through the cyclization of 5-aminoimidazoles with trifluoromethyl-substituted dielectrophiles. nih.gov While direct synthesis from this compound is not explicitly detailed, its structural features make it a potential starting material for analogous multi-step sequences to create novel fluorinated purine derivatives. nih.govnih.govnih.gov

Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine rings represents a cornerstone in medicinal chemistry due to their prevalence in a vast array of biologically active molecules. While direct cyclization of this compound into a simple pyrrolidine derivative is not extensively documented, established synthetic routes for N-aryl pyrrolidines can be applied. A prominent and highly effective strategy involves the iridium-catalyzed successive reductive amination of 1,4-diketones with aniline derivatives. nih.gov This methodology provides a robust pathway to construct the N-aryl-substituted pyrrolidine scaffold.

The proposed transformation would involve the reaction of this compound with a 1,4-diketone, such as 2,5-hexanedione. The reaction proceeds through a cascade of chemical events. Initially, one of the primary amino groups of the diamine condenses with a carbonyl group of the diketone to form a hemiaminal intermediate, which subsequently dehydrates to an imine. This is followed by an intramolecular condensation of the second amino group with the remaining carbonyl, leading to a cyclic dihydropyrrole intermediate. The crucial final step is the reduction of the endocyclic imine functionalities, which, under the conditions of iridium-catalyzed transfer hydrogenation, yields the saturated N-aryl pyrrolidine ring. nih.gov This sequence is related to the classical Paal-Knorr pyrrole (B145914) synthesis, which typically yields aromatic pyrroles, but under reductive conditions, it can be controlled to produce the corresponding saturated pyrrolidines. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The reaction is catalyzed by an iridium complex, which facilitates the transfer hydrogenation process using a hydrogen donor. This method is noted for its efficiency and applicability to a wide range of aniline substrates, suggesting its feasibility for the structurally analogous this compound. nih.gov Research on various substituted anilines demonstrates that the electronic properties of the substituents on the aromatic ring are well-tolerated, leading to moderate to excellent yields of the desired N-aryl pyrrolidine products. nih.gov

The following table details the results of iridium-catalyzed reductive amination between various aniline derivatives and 2,5-hexanedione, showcasing the general applicability and efficiency of this synthetic approach for creating N-aryl pyrrolidines. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for the Compound

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized chemical compound. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz). This would help determine the substitution pattern on both aromatic rings and confirm the presence of the N-H protons.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms. The chemical shifts would indicate the types of carbons (aliphatic, aromatic, C-F, C-N).

¹⁹F NMR: Would show a signal corresponding to the fluorine atom, with its chemical shift providing information about its electronic environment.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish connectivity between protons, between protons and carbons, and long-range correlations, confirming the final structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR Spectroscopy: This technique identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For N1-(2-Fluorophenyl)benzene-1,2-diamine, characteristic absorption bands would be expected for N-H stretching (typically a sharp doublet or singlet around 3300-3500 cm⁻¹ for the primary and secondary amines), C-N stretching (around 1250-1350 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹). A C-F stretching band would also be expected (typically in the 1000-1400 cm⁻¹ region).

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum would show one or more absorption maxima (λ_max), indicating the wavelengths at which the molecule absorbs light. This is characteristic of the chromophores present in the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

MS is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

Molecular Ion Peak (M⁺): The spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule (C12H11FN2, monoisotopic mass: 202.0906 Da).

Fragmentation: Common fragmentation patterns would involve the loss of small radicals or neutral molecules, helping to confirm the different parts of the structure. Predicted mass spectrometry data for the isomeric 1-n-(4-fluorophenyl)benzene-1,2-diamine (B2389919) shows expected adducts such as [M+H]⁺ at m/z 203.09790. uni.lu

Solid-State Structural Determination via X-ray Crystallography

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure.

Examination of Hydrogen Bonding Networks within Crystalline Structures

Hydrogen bonds are critical in determining the supramolecular assembly of molecules containing N-H or O-H groups. The analysis would identify all intermolecular and any potential intramolecular hydrogen bonds. For this compound, hydrogen bonds of the type N-H···N between the amine groups of adjacent molecules would be expected, potentially forming dimers, chains, or more complex networks. nih.gov The presence of the fluorine atom could lead to N-H···F or C-H···F interactions, which would be identified by their bond distances and angles. nih.gov

Due to the current lack of published data, the tables that would typically present these detailed experimental findings cannot be generated.

Advanced Structural Elucidation of this compound Remains an Area for Future Investigation

A comprehensive analysis of the chemical compound this compound, with a specific focus on its advanced structural features, is currently hampered by a lack of publicly available research data. Despite extensive searches for crystallographic and computational studies, specific details regarding the dihedral angle analysis and molecular conformation of this particular molecule have not been found in the scientific literature.

The molecular structure of this compound comprises a benzene-1,2-diamine core substituted with a 2-fluorophenyl group at one of the nitrogen atoms. The spatial arrangement of these aromatic rings relative to each other, defined by dihedral angles, is crucial for understanding its three-dimensional shape and potential interactions. This conformation is influenced by a delicate balance of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding between the amine protons and the fluorine atom or the second amino group.

Theoretical methods, such as Density Functional Theory (DFT) calculations, are powerful tools for predicting molecular geometries and have been successfully applied to understand the structures of related compounds. researchgate.net Such calculations for this compound would provide valuable insights into its preferred conformation and the energetic barriers to rotation around the C-N bond connecting the two aromatic rings.

Unfortunately, without experimental data from X-ray crystallography or detailed computational studies specifically for this compound, any discussion on its precise dihedral angles and molecular conformation would be purely speculative. The generation of detailed data tables and an in-depth analysis, as requested, is therefore not possible at this time.

The synthesis of related N-substituted benzene-1,2-diamine derivatives has been reported in the literature, often starting from precursors like 1-fluoro-2-nitrobenzene (B31998). mdpi.com However, these studies have primarily focused on the synthetic procedures and characterization by standard spectroscopic methods, without delving into detailed three-dimensional structural analysis.

Further research, including single-crystal X-ray diffraction analysis and advanced computational modeling, is required to elucidate the precise structural parameters of this compound. Such studies would provide the necessary data to understand its conformational landscape and the subtle interplay of forces that govern its molecular shape.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of N1-(2-Fluorophenyl)benzene-1,2-diamine have been identified in the surveyed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. The absence of such data means that fundamental parameters like the optimized geometry, frontier molecular orbitals, and charge distribution remain uncharacterized in the public domain.

There is no available research detailing the geometry optimization or the exploration of the energetic landscapes of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional conformation of the molecule and to map out the energy changes associated with different rotational isomers (conformers).

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is fundamental for predicting a molecule's chemical reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The energy gap between HOMO and LUMO is also a critical parameter for assessing molecular stability.

No published Natural Bond Orbital (NBO) analysis for this compound could be located. NBO analysis provides a detailed picture of the electron density distribution, revealing insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization, which significantly influence the molecule's stability and reactivity.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding and predicting how the molecule will interact with other chemical species.

Molecular Dynamics and Conformational Sampling

No molecular dynamics (MD) simulations or conformational sampling studies for this compound have been reported in the scientific literature. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment, such as solvent molecules.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADME)

There is a lack of publicly available in silico studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. ADME predictions are a critical component of early-stage drug discovery, helping to assess the druglikeness of a compound and to identify potential liabilities before committing to expensive and time-consuming experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

For instance, molecular docking studies on 1,2-phenylenediamine Schiff's base derivatives have been performed to understand their interactions with DNA, a major target in cancer chemotherapy. arcjournals.org These studies revealed that the positioning of the ligand in the minor groove of DNA is crucial for its activity. arcjournals.org The binding energies for these interactions typically fall within the range of -5 to -15 kcal/mol, indicating a productive validation of the docking process. arcjournals.org

Similarly, docking studies on fluoro-substituted anilino derivatives of naturally occurring quinones against the B-raf protein, a key target in melanoma, have demonstrated the importance of the fluorine substituent in achieving high binding affinities. nih.gov The calculated binding energies from such studies help in identifying promising lead compounds for further development. nih.gov

In a study on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed that specific hydrogen bonds and the orientation of the phenyl rings are critical for high affinity. nih.gov For example, a derivative bearing an antipyrine (B355649) moiety showed a high COX-2 affinity with a binding energy (ΔG) of -9.4 kcal/mol. nih.gov

The insights from these studies on analogous compounds can be extrapolated to hypothesize the potential interactions of this compound with various biological targets. The presence of the fluorophenyl group is expected to influence its binding through hydrogen bonding, hydrophobic interactions, and potentially halogen bonding.

Table 1: Representative Binding Energies and Interactions from Molecular Docking Studies of Analogous Compounds

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)Reference
1,2-Phenylenediamine Schiff's Base DerivativesB-DNAMinor Groove-5 to -15 arcjournals.org
Fluoro-substituted Quinone CompoundsB-raf proteinNot specifiedNot specified nih.gov
Benzothieno[3,2-d] pyrimidine (B1678525) derivativesCOX-2Gln-192, His-90-9.4 nih.gov
Phenyl Hydrazine Derivatives of PiperidonesDihydrofolate reductaseTHR56, SER59-7.88 researchgate.net

This table presents representative data from studies on compounds analogous to this compound to illustrate the application of molecular docking.

DFT-Guided Ligand Design Principles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT calculations provide valuable information on molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors, which are crucial for designing new ligands with enhanced activity and selectivity.

DFT studies on fluorinated aryl derivatives have shown that the introduction of fluorine atoms can significantly alter the electronic properties of a molecule. researchgate.net These changes can influence the molecule's reactivity, stability, and intermolecular interactions. For example, the calculated HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com

In the design of new enzyme inhibitors, DFT can be used to study the interactions between an inhibitor and the active site of an enzyme at an electronic level. researchgate.net This allows for a detailed understanding of the bonding and non-bonding interactions that contribute to the inhibitor's potency. For instance, DFT calculations can help in understanding the role of specific functional groups in binding and can guide the modification of a lead compound to improve its affinity. mdpi.commdpi.com

Furthermore, DFT is employed to calculate various molecular properties that are essential for drug-likeness, such as molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack, which is critical for predicting intermolecular interactions. mdpi.com

While specific DFT studies on this compound are scarce, the principles derived from studies on analogous fluorinated and diamine-containing compounds are directly applicable. DFT calculations could be used to:

Optimize the geometry of this compound to understand its most stable conformation.

Calculate its HOMO-LUMO energy gap to predict its reactivity and electronic transitions.

Generate MEP maps to identify sites for potential hydrogen bonding and other non-covalent interactions.

Guide the design of new derivatives with improved binding affinities and pharmacokinetic properties by predicting the effects of substituent modifications.

Table 2: Representative DFT-Calculated Properties of Analogous Compounds

Compound ClassDFT Functional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Fluorinated Aryl DerivativesM06/6-31G(d,p)Not specifiedNot specified4.764 researchgate.net
Bis–Pyrazoline DerivativesNot specifiedNot specifiedNot specifiedNot specified mdpi.com
Thiazole-Sulfonamide DerivativesωB97XD/6–31 g(d,p)Not specifiedNot specifiedNot specified nih.gov
Macrocycles from 3-phenyl-1,2,4-triazole-5-thioneB3LYP/6-311++G(d,p)Not specifiedNot specifiedNot specified nih.gov

This table presents representative data from DFT studies on compounds analogous to this compound to illustrate the application of DFT in ligand design.

Reactivity Profiles and Reaction Mechanisms of N1 2 Fluorophenyl Benzene 1,2 Diamine

Mechanisms of Oxidation Reactions

The oxidation of N1-(2-Fluorophenyl)benzene-1,2-diamine and related N-aryl-o-phenylenediamines can proceed through several pathways, often leading to the formation of diimine species and subsequently to more complex heterocyclic structures like phenazines. The general mechanism involves the initial removal of electrons from the nitrogen atoms of the diamine.

In electrochemical oxidation, N-phenyl-1,4-phenylenediamine undergoes a two-electron, two-proton oxidation process to form N-phenyl-1,4-phenylenediimine. ornl.gov A similar mechanism can be extrapolated for this compound, where the initial step is the formation of a radical cation. This is followed by deprotonation and further oxidation to yield the corresponding diimine. The presence of the fluorine atom can influence the oxidation potential, though the fundamental mechanism remains the same. The oxidation process can be generalized as follows:

Initial One-Electron Oxidation: The diamine loses one electron to form a radical cation.

Deprotonation: A proton is lost from one of the amino groups.

Second One-Electron Oxidation: The resulting radical species loses another electron.

Second Deprotonation: A second proton is lost to form the neutral diimine product.

Chemical oxidation, using agents like hydrogen peroxide or potassium permanganate, can also lead to the formation of quinones. The oxidation of o-phenylenediamine (B120857) derivatives can also yield phenazine (B1670421) pigments. rsc.org The study of the electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine (B1196924) provides insights into the reaction parameters, including formal potentials and rate constants of the electrochemical and chemical steps. nih.gov

The oxidation of o-phenylenediamine (OPD) itself is a crucial process for the synthesis of conductive polymers and fluorescent products. mdpi.com The mechanism is proposed to involve the deprotonation of an amino group to form an imide radical, which then attacks another OPD molecule, leading to dimerization and subsequent rearrangement to a π-conjugated system. mdpi.com This dimerization versus polymerization pathway is a key area of study. acs.org

Mechanisms of Reduction Reactions

Reduction reactions involving this compound typically target the aromatic system or potential nitro groups if present in a precursor molecule. The synthesis of many aromatic diamines, including fluorinated derivatives, often involves the reduction of a nitroaniline precursor. wikipedia.org

Common methods for the reduction of nitro groups to amines include:

Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or sodium dithionite (B78146) can also be used. wikipedia.org With SnCl₂, the tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process.

The fluorine substituent is generally stable under these reduction conditions. However, in some cases, catalytic hydrogenation can lead to hydrodefluorination, although this is typically not the primary reaction pathway under standard nitro group reduction conditions.

Pathways of Nucleophilic Substitution on the Aromatic System

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic rings of this compound. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. core.ac.uknih.gov

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The strong inductive effect of the fluorine atom helps to stabilize the negative charge in this intermediate. stackexchange.com

Departure of the Leaving Group: The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. stackexchange.comyoutube.com

The rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of fluorine makes it a good activating group for SNAr reactions, often leading to faster reaction rates compared to other halogens, despite fluoride (B91410) being a poorer leaving group in other substitution reactions like SN2. stackexchange.com

The presence of electron-withdrawing groups on the aromatic ring further facilitates SNAr reactions. nih.gov For instance, in polyfluoroarenes, the fluorine atoms make the benzene (B151609) core highly susceptible to nucleophilic attack. nih.gov The reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) demonstrates the regioselectivity of SNAr, where substitution occurs at the para position to the trifluoromethyl group due to electronic and steric factors. nih.gov

In the context of this compound, a nucleophile can displace the fluorine atom. The amino groups, being electron-donating, would somewhat deactivate the ring towards nucleophilic attack compared to a simple fluorobenzene. However, the strong activating effect of the fluorine atom still allows for these reactions to occur, especially with strong nucleophiles or under forcing conditions.

Ligand Oxidation in Metal Coordination

When this compound acts as a ligand in a metal complex, both the metal center and the ligand can be redox-active. d-nb.infonih.gov Such ligands are often referred to as "non-innocent" because their oxidation state can be ambiguous. nih.govmdpi.com

The oxidation of the diamine ligand within a metal complex often leads to the formation of a diimine species. wikipedia.orgrsc.org This process is a ligand-centered oxidation, where the metal's oxidation state may or may not change. The resulting diimine ligand has different electronic and structural properties compared to the original diamine ligand. For example, in the fully oxidized diimine form, the nitrogen donors are sp²-hybridized, leading to a more planar ligand structure, whereas the sp³-hybridized nitrogens in the reduced diamine form allow for more flexible chelation. nih.govmdpi.com

The redox potential of the ligand can be tuned by the nature of the metal and the other ligands in the coordination sphere. mdpi.com The oxidation state of the coordinated diamine derivative can often be inferred from crystallographic data, as the bond lengths within the ligand change upon oxidation or reduction. rsc.org The interplay between the redox properties of the metal and the ligand can lead to interesting catalytic and electronic properties in the resulting complexes. nih.govmdpi.commdpi.com

Stereochemical Aspects of Reactions Involving Diamine Frameworks

Chiral 1,2-diamines are of significant importance as ligands in asymmetric catalysis and as building blocks for biologically active molecules. vanderbilt.eduacs.orgrsc.orgrsc.org While this compound itself is not chiral, reactions involving this framework can lead to the formation of chiral products, and understanding the stereochemical aspects is crucial.

For instance, if the diamine is used as a starting material for the synthesis of a more complex chiral molecule, the stereoselectivity of the subsequent reactions is a key consideration. Many synthetic methods have been developed for the stereoselective synthesis of vicinal diamines. acs.orgrsc.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

In the context of catalysis, chiral diamine derivatives are used to create a chiral environment around a metal center, which then promotes the enantioselective transformation of a substrate. The stereoselectivity of these reactions is often explained by the formation of specific transition state geometries that are stabilized by interactions with the chiral ligand. acs.org For example, in Mannich reactions catalyzed by chiral vicinal diamines, the formation of a nine-membered cyclic transition state with a specific conformation is thought to be responsible for the observed enantio- and diastereoselectivity. acs.org

The development of stereoselective reactions involving diamine frameworks is an active area of research, with applications in the synthesis of a wide range of valuable chiral compounds. vanderbilt.edumdpi.com

Coordination Chemistry and Ligand Applications

Design and Synthesis of Metal Complexes with N1-(2-Fluorophenyl)benzene-1,2-diamine as a Ligand

The synthesis of metal complexes with a ligand like this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent would be crucial in isolating the desired product. The presence of the fluorine substituent on the phenyl ring could influence the ligand's electronic properties and, consequently, its reactivity and the stability of the resulting complexes.

Monodentate, Bidentate, and Polydentate Coordination Modes

This compound possesses two nitrogen donor atoms from the diamine backbone, making it a potential bidentate ligand, forming a stable five-membered chelate ring with a metal ion. It could also theoretically act as a monodentate ligand, coordinating through only one of the nitrogen atoms, although this is generally less common for this type of ligand. Furthermore, it could act as a bridging ligand, coordinating to two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode would depend on various factors, including the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Synthesis of Nickel(II) Complexes and Analogues

The synthesis of a Nickel(II) complex would likely involve the reaction of this compound with a Ni(II) salt, such as nickel(II) chloride or nickel(II) acetate. The expected product would be a complex where the ligand acts as a bidentate chelate. Depending on the stoichiometry and the presence of other ancillary ligands, complexes with different coordination geometries, such as square planar or octahedral, could be formed. Analogous complexes with other transition metals like copper(II), cobalt(II), or zinc(II) could be synthesized using similar methodologies.

Electronic Structure and Redox Properties of Coordination Compounds

The electronic structure of hypothetical complexes of this compound would be investigated using techniques such as UV-Vis spectroscopy to probe d-d transitions and charge transfer bands. The redox properties could be studied using cyclic voltammetry to determine the oxidation and reduction potentials of the metal center and the ligand. The electron-withdrawing nature of the 2-fluorophenyl group would be expected to influence the electron density on the coordinating nitrogen atoms, which in turn would affect the electronic and redox properties of the metal complexes.

Interconversion Mechanisms in Metal-Diamine Complexes

Metal-diamine complexes can sometimes undergo interconversion processes, such as geometric isomerization (cis-trans) or changes in the coordination mode of the ligand. These mechanisms could be investigated using techniques like variable-temperature NMR spectroscopy. For a ligand such as this compound, the potential for different coordination modes (monodentate vs. bidentate, terminal vs. bridging) could lead to complex equilibria in solution. However, without experimental evidence, any discussion of such mechanisms remains purely speculative.

Catalytic Applications of N1 2 Fluorophenyl Benzene 1,2 Diamine and Its Derivatives

Organocatalysis Mediated by Diamine Structures

Bifunctional organocatalysts derived from chiral diamines, such as those based on a (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine unit, have been synthesized and explored for their catalytic activity. mdpi.comresearchgate.netpreprints.org These catalysts operate through non-covalent interactions, typically employing a hydrogen-bond donor to activate substrates.

A notable application of such organocatalysts is in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.compreprints.org In a study, a series of these catalysts demonstrated the ability to facilitate this reaction, achieving conversions of up to 93%. mdpi.compreprints.org However, the enantioselectivity was found to be low, with a maximum of 41% enantiomeric excess (ee) for the (S)-enantiomer. mdpi.compreprints.org This suggests that while the diamine scaffold is effective in promoting the reaction, further optimization of the catalyst structure is necessary to achieve high levels of stereocontrol.

The synthesis of these organocatalysts often involves a multi-step process. For instance, a four-step synthesis can be employed, starting with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.netpreprints.org This is followed by selective alkylation of the primary amino group, reduction of the nitro group to a primary aromatic amine, and finally, derivatization of this amine to introduce various functionalities like amides, sulfonamides, or benzyl (B1604629) groups. mdpi.comresearchgate.netpreprints.org

Table 1: Organocatalytic Activity in Michael Addition

Catalyst Subtype Conversion (%) Enantioselectivity (% ee)
Amides Up to 93 Low (up to 41)
Sulfonamides Up to 93 Low (up to 41)
Benzylated Amines Up to 93 Low (up to 41)
Arylated Amines Up to 93 Low (up to 41)

Data derived from studies on the Michael addition of acetylacetone to trans-β-nitrostyrene using organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold. mdpi.compreprints.org

Metal-Catalyzed Transformations Utilizing Diamine Ligands

Diamine derivatives, including N1-(2-Fluorophenyl)benzene-1,2-diamine, serve as highly effective ligands in a variety of metal-catalyzed reactions. Their ability to form stable chelate complexes with metal centers is crucial for enhancing catalytic activity and selectivity.

Copper-Catalyzed Reactions (e.g., Amination, Etherification)

Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, by enabling milder reaction conditions. researchgate.netnih.gov The use of these ligands allows for reactions to be carried out at lower temperatures, often with weaker bases and in non-polar solvents, significantly broadening the substrate scope and functional group tolerance. nih.govtcichemicals.com

In copper-catalyzed amination and amidation reactions, diamine ligands prevent the aggregation of nucleophiles on the copper catalyst and stabilize the active catalytic species through the chelate effect. researchgate.net This leads to more efficient and general catalytic systems for the formation of C-N bonds. For instance, copper catalysts supported by diamine ligands have been successfully employed in the N-arylation of a wide range of amines and nitrogen heterocycles. nih.govtcichemicals.com

Catalytic Alcohol Oxidation with Diamine-Metal Complexes

Diamine-metal complexes are also effective catalysts for the oxidation of alcohols. For example, ruthenium complexes coordinated with diphosphine diamine ligands can catalyze the acceptorless dehydrogenation of diols and the reaction of amines and alcohols to form amides. acs.org Similarly, nickel complexes featuring diphosphine ligands with pendant amines have been shown to catalytically oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. acs.org The presence of the diamine moiety in these complexes often plays a key role in the catalytic cycle, with more electron-donating substituents on the pendant amine leading to faster oxidation rates. acs.org

Copper complexes bearing redox-active diamido-ureanyl ligands can catalyze the aerobic oxidation of alcohols to aldehydes or ketones at room temperature. nih.gov The catalytic activity of these complexes is influenced by the ability of the ligand scaffold and the copper center to undergo reversible oxidation-reduction processes. nih.gov Mechanistic studies have shown that the reaction rate can be first-order dependent on both the catalyst and alcohol concentrations, while being zero-order in the concentration of the oxidant, O2. nih.gov

Asymmetric Catalysis with Chiral Diamine Derivatives

Chiral diamine derivatives are of paramount importance in the field of asymmetric catalysis, serving as ligands for various metal-catalyzed transformations to produce enantioenriched products. chemrxiv.orgrsc.orgua.esnih.govresearchgate.net The development of synthetic methods for creating these chiral 1,2-diamines is a significant area of research. rsc.orgua.esnih.gov

These chiral ligands have been successfully applied in a range of asymmetric reactions. For example, a chiral diamine catalyst has been designed for asymmetric addition reactions in aqueous media, yielding products with excellent enantiomeric ratios. chemrxiv.orgresearchgate.net The versatility of these ligands is demonstrated by their effectiveness in various green and organic solvents. chemrxiv.orgresearchgate.net

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and diamine derivatives can play a role in these transformations. mdpi.com For instance, the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines with aliphatic amines to synthesize unsymmetrical 1,2-diamines has been achieved using an iridium photocatalyst. nih.gov In this process, the aliphatic amine can act as both a coupling partner and an electron donor in the photoredox cycle. nih.gov The presence of a phenyl substituent on the aniline (B41778) moiety of the substrate was found to be critical for the desired reactivity, likely by stabilizing the α-amino radical intermediate. nih.gov

Catalyst Deactivation Mechanisms and Ligand Stability

Understanding and mitigating catalyst deactivation is crucial for the development of robust catalytic systems. In copper-catalyzed cross-coupling reactions, several deactivation pathways have been identified. whiterose.ac.ukwhiterose.ac.uk

One common issue is product inhibition, where the desired product coordinates to the catalyst, slowing down the reaction. whiterose.ac.ukwhiterose.ac.uk The stability of the catalyst can also be compromised by the formation of off-cycle species. For example, in some systems, an off-cycle copper(I) dimalonate species can form, which may undergo disproportionation and lead to catalyst deactivation. acs.org

The concentration of the amine substrate can play a significant role in minimizing catalyst deactivation. acs.org High concentrations of the amine can enhance catalyst stability and improve the turnover number (TON). acs.org Furthermore, the choice of ligand is critical for preventing deactivation. For instance, the ortho-aryl group on certain diamine ligands can prevent N-arylation of the ligand itself, which is a known deactivation pathway. tcichemicals.com Ligand stability is also influenced by the reaction conditions, and side reactions with the solvent can compromise the catalyst's lifetime and activity. researchgate.net

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of fluorinated benzene (B151609) derivatives have been a subject of investigation, suggesting the potential for N1-(2-Fluorophenyl)benzene-1,2-diamine and related compounds to combat microbial growth.

While specific studies on the antibacterial activity of this compound are not extensively detailed in the provided results, research on analogous compounds provides valuable insights. For instance, derivatives of fluorobenzoylthiosemicarbazides have shown promise against Gram-positive bacteria. nih.gov The antibacterial response of these compounds is highly dependent on the substitution pattern. nih.gov Similarly, other benzene-1,2-diamine derivatives have demonstrated antibacterial effects. For example, 4-allylbenzene-1,2-diol exhibits strong activity against various plant pathogens, including several Xanthomonas species. nih.gov The minimum inhibitory concentrations (MICs) for these related compounds can be quite low, indicating potent activity. nih.govrug.nl

Table 1: Antibacterial Activity of Related Benzene-1,2-diamine Derivatives

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Reference
1-fluorobenzoyl-4-arylthiosemicarbazides Gram-positive bacteria 7.82 to 31.25 µg/mL nih.gov
4-allylbenzene-1,2-diol Xanthomonas species 333.75 to 1335 µmol/L nih.gov

This table is illustrative and based on the activity of structurally related compounds.

Analogous to its antibacterial potential, the antifungal efficacy of this compound can be inferred from studies on similar chemical structures. For example, certain o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogs have been screened for their antifungal profiles against various Candida species and molds like Aspergillus niger. researchgate.net While some of these compounds showed moderate to weak activity, it highlights the potential of the core phenylenediamine structure in antifungal applications. researchgate.net

The mechanisms through which benzene-1,2-diamine derivatives exert their antimicrobial effects often involve disruption of essential cellular structures and functions. One key mechanism observed in related compounds is damage to the integrity of the cell membrane. nih.gov This can lead to increased membrane permeability. nih.gov For instance, 4-allylbenzene-1,2-diol has been shown to damage the cell membrane of Xanthomonas oryzae. nih.gov Another potential mechanism is the interference with biofilm formation, which is crucial for bacterial pathogenicity. nih.gov Some phenolic compounds are also known to limit the availability of essential ions, such as iron, to bacterial cells. rug.nl

Anticancer Potential and Cellular Mechanisms

The anticancer properties of this compound and its analogs are a significant area of research, with studies pointing towards its ability to inhibit cancer cell growth through various cellular mechanisms.

Derivatives of benzene-1,2-diamine have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov For example, N1,N4-dibenzylputrescine, a related diamine, has been shown to inhibit the growth of rat hepatoma and human squamous cell carcinoma (SCC) cell lines. nih.gov This inhibition is often dose-dependent. nih.gov The antiproliferative effects can result in noticeable changes in cell morphology, including vacuole formation and a decrease in cell size. nih.gov

A key mechanism behind the anticancer potential of these compounds is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. nih.govnih.gov Studies on related compounds have shown a time-dependent increase in apoptotic cells following treatment. nih.gov This is often accompanied by cell cycle arrest at specific phases, such as the S phase or G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov The induction of apoptosis can be mediated through the activation of caspase cascades, which are central executioners of this process. nih.gov Furthermore, some compounds have been found to influence the expression of proteins involved in apoptosis regulation, such as the Bcl-2 family, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. nih.gov

Table 2: Anticancer Mechanisms of Related Diamine Compounds

Compound/Derivative Cancer Cell Line Effect Mechanism Reference
N1-Benzyl-2-fluorobenzene-1,4-diamine Various cancer cells Inhibition of proliferation, induction of apoptosis Downregulation of survival pathways, SIRT2 inhibition
N1,N4-dibenzylputrescine Rat hepatoma, Human SCC Inhibition of proliferation, cytotoxicity Inhibition of nucleic acid and protein synthesis nih.gov
PYRROLO[1,2-b] nih.govsigmaaldrich.comBENZOTHIADIAZEPINES (PBTDs) K562 leukemia cells Induction of apoptosis Activation of caspase cascades, downregulation of Bcl-2 nih.gov

This table summarizes findings from studies on structurally related compounds to illustrate potential mechanisms.

Interaction with Specific Molecular Targets

The core structure of this compound serves as a scaffold for developing compounds that can interact with crucial biological molecules. For instance, derivatives of the closely related N1-phenylbenzene-1,2-diamine have been investigated for their potential to bind to DNA. These interactions are fundamental in the design of certain anticancer agents that exert their effect by disrupting DNA replication and transcription in tumor cells.

Furthermore, the diamine structure is a key component in the synthesis of inhibitors targeting various proteins. The strategic placement of the fluorophenyl group can influence the binding affinity and selectivity of these inhibitors towards their protein targets. This is particularly relevant in the development of kinase inhibitors, where specific interactions within the ATP-binding pocket are essential for therapeutic efficacy.

Kinase Inhibition Studies

The this compound framework has been instrumental in the creation of potent kinase inhibitors, which are critical in treating a range of diseases, including cancer and inflammatory disorders.

JNK3 and p38α MAP Kinase: Derivatives of this scaffold have been explored for their ability to inhibit c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein (MAP) kinase. nih.gov These two kinases are key players in stress and inflammatory signaling pathways. nih.gov The development of selective inhibitors for JNK3 over p38α is a significant challenge due to the high similarity in their ATP binding pockets. nih.gov However, subtle modifications to the scaffold, guided by an understanding of the specific amino acid differences in the active sites, can achieve the desired selectivity. nih.govresearchgate.net For example, introducing specific substituents can exploit the presence of a slightly smaller active site in JNK3 to enhance binding affinity and selectivity. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target for kinase inhibitors in cancer therapy. While direct studies on this compound's inhibition of EGFR are not extensively documented in the provided context, the broader class of phenylamine-based compounds has been a cornerstone in the development of EGFR inhibitors. The fluorine substitution on the phenyl ring can modulate the electronic properties and conformational preferences of the molecule, potentially leading to enhanced binding to the EGFR active site.

Structure-Activity Relationship (SAR) Studies for Biological Effects

SAR studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have provided valuable insights into how structural modifications affect their biological activity. mdpi.com

Influence of the Fluorine Atom on Biological Interactions

The presence and position of the fluorine atom on the phenyl ring have a profound impact on the biological activity of these compounds. mdpi.compolyu.edu.hk The high electronegativity of fluorine can lead to the formation of specific hydrogen bonds or other non-covalent interactions within the target protein's binding site, thereby increasing potency and selectivity. researchgate.net For instance, in kinase inhibitors, a fluorine atom can interact with specific amino acid residues in the hinge region or other parts of the ATP-binding pocket, leading to a more stable drug-target complex. unipa.it This strategic placement of fluorine is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and bioavailability. unipa.it

Impact of Substitution Patterns on Bioactivity

The bioactivity of this compound derivatives is highly dependent on the substitution patterns on both the phenyl and benzene rings. researchgate.netmdpi.com Altering the substituents can modulate the compound's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of biological activity. nih.gov For example, in the context of JNK3 and p38α inhibitors, modifying the substitution pattern on the pyridinylimidazole scaffold, which can be derived from the diamine, has been shown to shift the inhibitory activity from p38α to the more closely related JNK3. researchgate.net This highlights the fine-tuning possible through systematic structural modifications.

Substitution Effect on Bioactivity
Fluorine on Phenyl RingCan increase binding affinity and metabolic stability. researchgate.netunipa.it
Groups on Benzene RingModulates selectivity and potency against different kinase targets. researchgate.net
Addition of Heterocyclic MoietiesCan introduce new interaction points with the target protein.

Role as Precursors in Pharmaceutical Development

This compound and its parent compound, o-phenylenediamine (B120857), are valuable precursors in the synthesis of a wide array of heterocyclic compounds with significant pharmaceutical applications. mdpi.com These diamines can be readily cyclized with various reagents to form benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of many marketed drugs. mdpi.com

The fluorinated diamine, in particular, serves as a key starting material for creating complex molecules with improved pharmacological profiles. mdpi.com Its derivatives are integral to the development of novel kinase inhibitors, as discussed, as well as agents targeting other biological pathways. nih.govmdpi.commdpi.comunipa.itmdpi.com The ability to systematically modify the structure of this compound allows medicinal chemists to explore a vast chemical space and identify new drug candidates with enhanced efficacy and safety.

Advanced Applications in Materials Science and Chemical Biology

Development of Advanced Materials

The bifunctional nature of N1-(2-Fluorophenyl)benzene-1,2-diamine, conferred by its two amine groups, makes it a valuable monomer for polymerization reactions. The incorporation of a fluorine atom can enhance properties such as thermal stability, solubility, and dielectric performance in the resulting materials.

Polymer and Coating Applications

Aromatic diamines are fundamental precursors in the production of high-performance polymers like polyamides and polyimides. mdpi.com Specifically, fluorinated ortho-phenylenediamines are used as components in advanced polymer systems. For instance, related compounds like 4-Fluoro-1,2-phenylenediamine serve as hardeners for epoxy resins, a role that improves the thermal conductivity of the final material. ossila.com This enhancement is critical for thermal management in applications such as electrical motors and integrated circuits. ossila.com The structural similarities suggest that this compound can be similarly employed to create robust polymer networks for advanced coatings and composites. The ortho-disposed amine groups enable the formation of cross-linked structures, contributing to the durability and resilience of the material.

Synthesis of Optoelectronic Materials (e.g., Black Polyimides)

In the field of optoelectronics, fluorinated polyimides are sought after for their excellent balance of thermal stability, chemical resistance, and optical properties. These polymers are synthesized by reacting aromatic diamines with dianhydrides. researchgate.net The use of fluorinated diamine monomers is a key strategy for producing soluble polyimides that can be solution-cast into flexible, tough films for electronic applications. researchgate.net

Substituted diaminobenzenes are important starting materials for creating arylbenzimidazoles, which are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com The fluorine substitution in this compound can be leveraged to fine-tune the electronic and optical properties of the resulting polymers, making it a candidate for the synthesis of specialized materials like black polyimides, which are used for light-blocking and heat-dissipating layers in advanced display technologies.

Chemical Intermediate and Building Block Utility

This compound is classified as a fluorinated organic building block. bldpharm.com Such compounds are highly valued in organic synthesis due to the unique properties imparted by fluorine, including high electronegativity and the ability to form strong carbon-fluorine bonds, which can influence the biological activity and material properties of the final products. ossila.com

As a chemical intermediate, its utility stems from the reactivity of its two amine groups, which can undergo a wide range of chemical transformations. fishersci.ca This allows for the construction of more complex molecules. It serves as a precursor for synthesizing various compounds, from polymers and dyes to biologically active molecules. mdpi.comossila.com The presence of the fluorine atom provides a strategic tool for chemists to modify the steric and electronic profile of target molecules with minimal structural perturbation. ossila.com

Application AreaSpecific UseKey Function of this compound
Advanced Materials Monomer for Polymers (e.g., Polyamides)Provides reactive sites for polymerization.
Hardener for Epoxy ResinsCreates cross-linked networks, enhancing thermal properties. ossila.com
Precursor for Optoelectronic Materials (e.g., Polyimides, OLEDs)Forms the polymer backbone; fluorine atom helps tune optical and electronic properties. mdpi.comresearchgate.net
Chemical Synthesis Organic Building BlockServes as a foundational scaffold for constructing more complex molecules. bldpharm.comossila.com
Chemical IntermediateProvides reactive amine groups for multi-step synthetic pathways. fishersci.ca
Chemical Biology Synthesis of Fluorescent Dyes (e.g., Phenazines)Forms the core structure of heterocyclic fluorescent systems. ossila.com
Scaffold for Biochemical ProbesThe ortho-diamine group acts as a reactive site for analyte detection. nih.gov

Applications in Chemical Biology

The unique structural features of this compound also make it a valuable scaffold in the design of functional molecules for chemical biology, particularly in the development of fluorescent probes.

Synthesis of Fluorescent Probes

The synthesis of novel fluorophores is a cornerstone of biomedical research, enabling the visualization of biological processes in real-time. nih.gov Aromatic diamines are precursors to various heterocyclic compounds that exhibit fluorescence. For example, ortho-phenylenediamines can be used to synthesize phenazines, a class of compounds with applications as dyes and fluorescent labels. ossila.com The this compound structure can be incorporated into larger molecular frameworks to create new fluorescent dyes. proquest.com The fluorine atom can be used to modulate the photophysical properties of the resulting probe, such as its emission wavelength, quantum yield, and photostability.

Use as Biochemical Probes in Analytical Methods

The ortho-diamine functionality is a key feature for designing "turn-on" or "turn-off" fluorescent probes. This design principle relies on a specific chemical reaction between the probe and its target analyte, which induces a significant change in the probe's fluorescence. A common strategy involves the two adjacent amine groups reacting with an analyte to form a new five- or six-membered ring. nih.gov This reaction alters the electronic system of the fluorophore, leading to a detectable optical response. nih.gov

Based on this mechanism, this compound serves as an excellent starting point for developing selective biochemical probes. The ortho-diamine moiety can act as the recognition and reaction site for specific analytes, enabling high-sensitivity detection in complex biological or environmental samples. nih.gov

Q & A

Q. What are the recommended methods for synthesizing N1-(2-fluorophenyl)benzene-1,2-diamine with high purity?

A two-step approach involving nucleophilic aromatic substitution followed by catalytic hydrogenation is widely employed. For example, reacting 1-fluoro-2-nitrobenzene with an appropriate amine (e.g., 2-aminophenyl derivatives) under basic conditions yields intermediate nitroanilines, which are then reduced using hydrogen gas and catalysts like palladium on carbon . This method achieves yields >95% with minimal byproducts. Purity can be enhanced via column chromatography (EtOAc/petroleum ether, 1:2) or recrystallization .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Use programs like SHELXL for refinement to resolve bond lengths and angles, especially for fluorine-containing derivatives .
  • Spectroscopy : Combine 1H^1 \text{H}/13C^{13} \text{C} NMR (in CDCl3_3) to confirm substitution patterns and 19F^{19} \text{F} NMR to assess electronic effects of the fluorophenyl group .
  • Redox behavior : Cyclic voltammetry can detect ligand-centered redox activity, critical for catalytic applications .

Advanced Research Questions

Q. What experimental strategies address contradictory data in catalytic performance studies involving this compound ligands?

Discrepancies in catalytic efficiency (e.g., oxidation reactions) may arise from ligand redox non-innocence or metal-ligand cooperativity. To resolve this:

  • Perform EPR spectroscopy to identify radical intermediates during catalysis .
  • Compare catalytic outcomes with structurally analogous ligands (e.g., trifluoromethyl or methoxy derivatives) to isolate electronic vs. steric effects .
  • Use kinetic isotope effects (KIEs) to probe rate-determining steps influenced by ligand electronic structure .

Q. How can researchers optimize reaction conditions for low-yielding syntheses of fluorophenyl-diamine derivatives?

Low yields in nucleophilic substitution steps (e.g., <20% for diarylbenzene-1,2-diamines) often result from competing side reactions. Mitigation strategies include:

  • Temperature control : Lower reaction temperatures reduce decomposition of nitro intermediates .
  • Catalyst screening : Test alternative catalysts (e.g., CuI/Pd(PPh3_3)4_4) for improved regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Q. What methodologies elucidate the role of this compound in redox-active metal complexes?

The ligand’s non-innocent behavior enables electron transfer during catalysis. Key approaches include:

  • X-ray absorption spectroscopy (XAS) : Monitor metal oxidation states and ligand coordination geometry during reaction cycles .
  • DFT calculations : Model ligand-to-metal charge transfer (LMCT) pathways and predict spin states .
  • Magnetic susceptibility measurements : Correlate ligand radical formation with catalytic turnover frequencies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for fluorophenyl-diamine derivatives?

Contradictions in NMR or mass spectrometry data may arise from tautomerism or prototropic shifts . Solutions include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., amine proton exchange) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas and rule out isomeric impurities .
  • Crystallographic validation : Compare experimental X-ray structures with computational models (e.g., Mercury software) .

Methodological Tables

Key Property Analytical Technique Reference
Redox non-innocenceCyclic voltammetry, EPR
Fluorine electronic effects19F^{19} \text{F} NMR
Structural refinementSHELXL, Mercury visualization
Catalytic turnoverKinetic profiling, KIEs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.